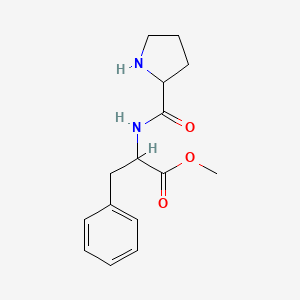

Methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate

Description

Properties

CAS No. |

54793-80-5 |

|---|---|

Molecular Formula |

C15H20N2O3 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate |

InChI |

InChI=1S/C15H20N2O3/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18) |

InChI Key |

VCZANKJSRYTJDN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Phenyl-2-aminopropanoic Acid

The starting material, 3-phenyl-2-aminopropanoic acid (phenylalanine), is commonly converted into its methyl ester to facilitate subsequent coupling. This is typically achieved by:

- Reacting the amino acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

- Conditions: refluxing methanol with catalytic acid for several hours.

- Result: Methyl 3-phenyl-2-aminopropanoate with high yield and purity.

Activation of Pyrrolidine-2-carboxylic Acid

Pyrrolidine-2-carboxylic acid (proline) or its derivatives must be activated to form a reactive intermediate suitable for amide bond formation. Common activation methods include:

- Conversion to acid chlorides using reagents like thionyl chloride or oxalyl chloride.

- Formation of active esters such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl esters.

- Use of carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like DMAP (4-dimethylaminopyridine) to promote coupling.

For example, literature reports the use of bis(pentafluorophenyl) carbonate (BPC) as an activating reagent for carboxylic acids to form active esters that react efficiently with amines to yield amides in good yields and purity.

Amide Bond Formation

The key step is the coupling of the activated pyrrolidine-2-carboxylic acid derivative with methyl 3-phenyl-2-aminopropanoate. Typical conditions are:

- Mixing the amino ester with the activated acid derivative in anhydrous solvents such as dichloromethane or acetonitrile.

- Use of bases like N-methylmorpholine or pyridine to neutralize generated acids.

- Reaction temperature: room temperature to mild heating.

- Reaction time: several hours to overnight.

This step yields the target amide, this compound.

Representative Data Table of Amidation Yields and Purities

Literature Examples and Mechanistic Insights

- In a study on amino acid prodrugs, the coupling of amino acid esters with pyrrolidine derivatives was achieved using EDCI and DMAP in acetonitrile, yielding the desired amide compounds with moderate to high yields.

- Parallel solution-phase synthesis employed bis(pentafluorophenyl) carbonate for carboxylic acid activation, facilitating amidation with various amines including pyrrolidine derivatives, achieving yields up to 94%.

- Micro-flow synthesis techniques demonstrated rapid and efficient formation of β-amino acid derivatives via in situ activation and immediate nucleophilic attack, minimizing side reactions and decomposition.

Summary of Preparation Methods

| Step | Description | Common Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Esterification of 3-phenyl-2-aminopropanoic acid | Methanol, HCl or H2SO4 | Reflux, several hours | Methyl 3-phenyl-2-aminopropanoate |

| 2 | Activation of pyrrolidine-2-carboxylic acid | Thionyl chloride, BPC, or EDCI/DMAP | Room temp or mild heating | Activated acid derivative (acid chloride or active ester) |

| 3 | Amide bond formation | Amino ester, activated acid derivative, base | Room temp, several hours | This compound |

| 4 | Purification | Column chromatography, recrystallization | Ambient conditions | Pure target compound |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-Phenyl-2-(pyrrolidine-2-carbonylamino)propanoic acid | ~85% |

| Basic hydrolysis | NaOH (1M), H₂O/EtOH | Same as above | ~90% |

Amide Hydrolysis

The amide bond is resistant to mild conditions but cleaves under harsh acidic environments:

-

Conditions : 6M HCl, 110°C, 24 hours.

-

Product : Pyrrolidine-2-carboxylic acid and phenylalanine methyl ester.

Acylation and Alkylation at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring reacts with acylating or alkylating agents:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | N-Acetyl-pyrrolidine derivative | Stability enhancement |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-pyrrolidine derivative | Modulation of solubility |

Coupling Reactions for Peptide Extension

The compound participates in peptide bond formation using carbodiimide-based coupling agents:

-

Example : Reaction with valine methyl ester using HATU/DIPEA yields tripeptide derivatives (Pro-Phe-Val) .

Cyclization and Intramolecular Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization:

-

Product : Lactam derivatives (e.g., pyrrolidinone structures) via intramolecular amide bond formation.

Conformational Influence on Reactivity

The pyrrolidine ring’s conformation impacts reaction outcomes:

-

Hydrogen Bonding : Stabilizes transition states during hydrolysis, reducing reaction rates in polar solvents .

-

Steric Effects : The phenyl group hinders nucleophilic attack at the amide carbonyl.

Analytical Methods

Reaction progress is monitored via:

Scientific Research Applications

Methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The evidence highlights structurally related esters, amides, and heterocyclic compounds, though none directly match the target compound. Below is a detailed comparison based on functional groups, physicochemical properties, and applications inferred from analogous molecules.

Table 1: Key Structural and Functional Comparisons

Key Observations

Ester Derivatives: Linear esters (e.g., methyl hexanoate) are volatile and contribute to flavor/aroma in natural products , while branched esters (e.g., ethyl 2-methylpropanoate) exhibit chromatographic differentiation due to structural isomerism . The target compound’s phenyl and pyrrolidine substituents likely reduce volatility compared to simpler esters.

Amide-Functionalized Esters: Compounds like ethyl 3-{[(2-pyridinyl)amino]}propanoate serve as intermediates in drug synthesis (e.g., Dabigatran) due to their stability and reactivity .

Heterocyclic Modifications: Pyridine derivatives (e.g., methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) are structurally diverse but lack functional characterization in the evidence . The target compound’s pyrrolidine ring could confer conformational rigidity or hydrogen-bonding capacity.

Recommendations for Future Research

Synthetic Optimization: Explore methods similar to those used for ethyl 3-{[(2-pyridinyl)amino]}propanoate synthesis to improve yield/purity.

Chromatographic Profiling : Apply techniques from mango volatile studies to analyze retention behavior and isomerism.

Biological Screening : Prioritize assays for antimicrobial, enzyme inhibitory, or receptor-binding activity, leveraging pyrrolidine’s role in bioactive molecules.

Biological Activity

Methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate, with the CAS number 54793-80-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C15H20N2O3, with a molecular weight of 276.33 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.156 g/cm³ |

| Boiling Point | 475.1 ºC |

| Flash Point | 241.1 ºC |

| Refractive Index | 1.537 |

These properties suggest that the compound may exhibit stability under a range of conditions, which is advantageous for its potential applications.

Cytotoxicity Studies

Cytotoxicity assessments have shown that derivatives of related compounds can exhibit potent effects against cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values as low as 0.13 ± 0.06 µM against human leukemia cells . While direct data on this compound is sparse, these findings imply a possible role in cancer therapeutics.

The mechanism of action for compounds in this class often involves interaction with G protein-coupled receptors (GPCRs). In particular, studies have highlighted the inhibition of platelet aggregation through antagonism of P2Y receptors, which is crucial for developing antithrombotic agents . Understanding the pharmacodynamics of this compound could reveal similar pathways.

Case Study: Antithrombotic Potential

A notable case study involved the evaluation of a related compound that inhibited ADP-mediated platelet aggregation effectively. This study illustrated the potential for developing safer antithrombotic therapies by targeting P2Y1 receptors without significantly increasing bleeding risks . Such findings could be extrapolated to predict the effects of this compound in similar therapeutic contexts.

Case Study: Antimicrobial Efficacy

In another investigation, researchers synthesized various peptide conjugates and assessed their antimicrobial properties against a range of pathogens. The results indicated that certain structural modifications led to enhanced activity compared to standard antibiotics . This highlights the importance of structure in determining biological activity and suggests avenues for further exploration with this compound.

Q & A

Basic: What are the established synthetic routes for Methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate, and how can stereochemical integrity be maintained during synthesis?

Methodological Answer:

The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with methyl 3-phenyl-2-aminopropanoate precursors. Key steps include:

- Activation of the pyrrolidine carbonyl group : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate, minimizing racemization .

- Stereochemical control : Employ chiral starting materials (e.g., enantiopure 2-aminopropanoate esters) or asymmetric catalysis. Chiral auxiliaries, such as (R)- or (S)-configured amino acid derivatives, can preserve stereochemistry during amide bond formation .

- Protection strategies : Temporarily protect reactive groups (e.g., amines with Boc or Fmoc groups) to avoid side reactions during multi-step syntheses .

- Purification : Use chiral HPLC or recrystallization to isolate enantiomerically pure products .

Basic: Which analytical techniques are most reliable for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the phenyl, pyrrolidine, and ester moieties. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C16H21N2O3) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the pyrrolidine and propanoate groups .

- Chiral Chromatography : Differentiates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Advanced: How can researchers optimize reaction yields when introducing the pyrrolidine-2-carbonylamino moiety under varying pH conditions?

Methodological Answer:

- pH-Dependent Coupling Efficiency :

- Basic conditions (pH 8–9) : Enhance nucleophilicity of the amine group but risk ester hydrolysis. Use buffered systems (e.g., NaHCO3) and low temperatures (0–5°C) to balance reactivity and stability .

- Acidic conditions (pH 4–6) : Reduce hydrolysis but may slow coupling. Additives like DMAP or N-hydroxysuccinimide (HOSu) can accelerate reaction rates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility, while minimizing water content prevents hydrolysis .

- Real-Time Monitoring : Use TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or LC-MS to track reaction progress and terminate before side reactions dominate .

Advanced: What strategies resolve contradictions in reported solubility profiles of this compound in polar vs. non-polar solvents?

Methodological Answer:

- Solvent Screening : Systematically test solubility in DMSO (high polarity), ethanol (medium), and ethyl acetate (low polarity). Note that impurities (e.g., unreacted starting materials) can artificially alter solubility .

- Temperature Effects : Heating to 40–50°C may improve solubility in ethanol or DCM but risks decomposition. Conduct thermogravimetric analysis (TGA) to assess thermal stability .

- Purity Correlation : Recrystallize the compound and compare solubility of purified vs. crude samples. HPLC purity >98% reduces variability .

Advanced: How to design enzyme inhibition assays to evaluate the biological activity, considering potential interference from hydrolysis products?

Methodological Answer:

- Assay Design :

- Control Experiments : Include hydrolysis controls (e.g., incubate the compound in assay buffer without enzyme) to quantify background signals .

- Stability Tests : Pre-incubate the compound under assay conditions (pH, temperature) and analyze degradation via HPLC. Use stabilized formulations (e.g., PEG-400 co-solvents) if hydrolysis is significant .

- Enzyme-Specific Detection : Employ fluorogenic or chromogenic substrates to directly measure enzyme activity, avoiding interference from non-specific hydrolysis .

- Data Interpretation : Normalize activity data against hydrolysis controls and use kinetic models (e.g., Michaelis-Menten with competitive inhibition) to calculate IC50 values .

Advanced: What mechanistic insights explain the compound's stability under acidic vs. basic conditions during storage?

Methodological Answer:

- Acidic Conditions : Protonation of the pyrrolidine nitrogen reduces nucleophilicity, slowing ester hydrolysis. However, strong acids (pH <2) may cleave the amide bond via acid-catalyzed hydrolysis .

- Basic Conditions : Deprotonation of the ester group accelerates hydrolysis. The reaction proceeds via a tetrahedral intermediate, with hydroxide ions attacking the carbonyl carbon .

- Stabilization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.